N-(2-oxoindolin-5-yl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

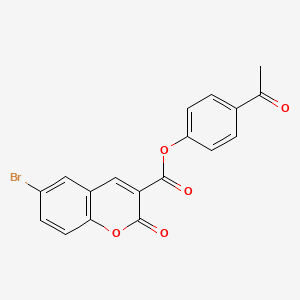

“N-(2-oxoindolin-5-yl)-2-naphthamide” is a compound that contains an indolin-2-one and a naphthamide group. Indolin-2-one, also known as 2-oxoindoline, is a type of isatin, which is a heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate 2-oxoindoline with 2-naphthoyl chloride in the presence of a base. This is a type of amide coupling reaction, which is commonly used in the synthesis of peptides and other amide-containing compounds .Molecular Structure Analysis

The molecular structure of “this compound” would consist of a 2-oxoindoline moiety attached to a 2-naphthamide group via a nitrogen atom. The 2-oxoindoline group is a five-membered ring with a ketone and an amine, while the 2-naphthamide group is a polycyclic aromatic hydrocarbon with an amide functional group .Chemical Reactions Analysis

As an amide, “this compound” could undergo various chemical reactions. For example, it could be hydrolyzed to produce 2-oxoindoline and 2-naphthoic acid under acidic or basic conditions. Additionally, the compound could participate in various organic reactions typical of amides, such as the formation of imines .Scientific Research Applications

Neuropharmacological Applications

A study by Lutsenko et al. (2017) investigated the effects of a compound related to N-(2-oxoindolin-5-yl)-2-naphthamide on the monoaminergic system in rats subjected to experimental neurosis. The compound was found to regulate levels of monoamines such as adrenaline, noradrenaline, dopamine, and serotonin, suggesting its potential application in correcting anxiety disorders by modulating neurotransmitter levels (Lutsenko, Vlasova, Kolot, Gladka, & Sidorenko, 2017).

Synthetic Chemistry Applications

In the field of synthetic chemistry, several studies have demonstrated the versatility of compounds related to this compound in synthesizing a wide range of chemical structures:

Che et al. (2015) described a catalyst-free method for synthesizing 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives, highlighting the efficiency and simplicity of the process in ethanol, which could be applicable for the synthesis of compounds with similar structures to this compound (Che, Wang, Shen, An, & Song, 2015).

Aramoto, Obora, and Ishii (2009) reported the iridium-catalyzed N-heterocyclization of naphthylamines with diols, leading to the synthesis of benzoquinoline derivatives. This method could potentially be adapted for the synthesis of complex molecules involving the this compound framework (Aramoto, Obora, & Ishii, 2009).

Mechanism of Action

Target of Action

The primary target of N-(2-oxoindolin-5-yl)-2-naphthamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3 .

Mode of Action

This compound interacts with its target, procaspase-3, to induce apoptosis . The compound’s interaction with procaspase-3 leads to the activation of this enzyme, which in turn triggers the process of programmed cell death or apoptosis .

Biochemical Pathways

The compound affects the apoptotic pathways regulated by caspases . Caspases are a large group of cysteine proteases enzymes involved in both extrinsic and intrinsic pathways of the apoptotic machine . The activation of procaspase-3 by this compound leads to changes in these pathways, resulting in the induction of apoptosis .

Result of Action

The activation of procaspase-3 by this compound results in the induction of apoptosis . This leads to the death of cancer cells, making the compound a potential anticancer agent . In fact, some compounds in the same series have shown notable cytotoxicity toward human cancer cell lines .

Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-oxoindolin-5-yl)-2-naphthamide are not fully understood. Compounds with a similar 2-oxoindoline moiety have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some 2-oxoindoline-based compounds have been found to exhibit notable cytotoxicity toward human cancer cell lines, suggesting that they may interact with key enzymes and proteins involved in cell proliferation and survival .

Cellular Effects

While specific cellular effects of this compound are not well-documented, related 2-oxoindoline-based compounds have been shown to influence cell function. For example, some of these compounds have been found to induce apoptosis in cancer cells, suggesting that they may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Related compounds have been found to inhibit Src kinase, a key enzyme involved in cell proliferation and survival . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c22-18-11-15-10-16(7-8-17(15)21-18)20-19(23)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBBMPZSRIVEAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

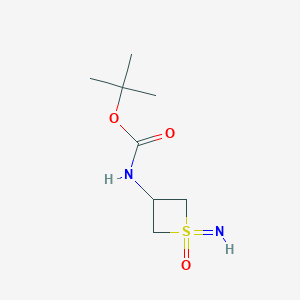

![1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid](/img/structure/B2830260.png)

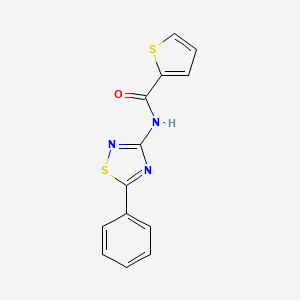

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2830261.png)

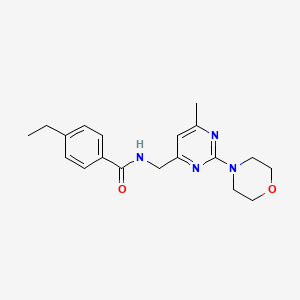

![Ethyl 6-methyl-2-(3-methylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2830262.png)

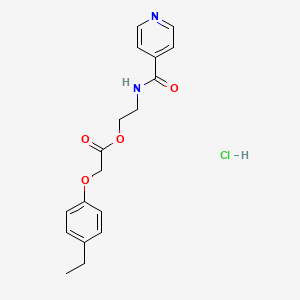

![3-[(2-Fluorophenyl)methyl]piperidin-2-one](/img/structure/B2830280.png)

![Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2830281.png)